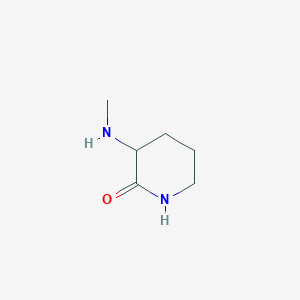
(S)-2-(Aminomethyl)-3-methylbutan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Aminomethyl)-3-methylbutan-1-ol hydrochloride is a chiral amine compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes an aminomethyl group and a chiral center, making it an important intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Aminomethyl)-3-methylbutan-1-ol hydrochloride can be achieved through several methods. One common approach involves the Strecker synthesis, which is a multi-component reaction that combines an aldehyde, ammonia, and hydrogen cyanide to form an α-aminonitrile. This intermediate can then be hydrolyzed to produce the desired amine compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chiral catalysts to ensure the enantioselectivity of the product. The use of such catalysts helps in obtaining the desired (S)-enantiomer with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Aminomethyl)-3-methylbutan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
(S)-2-(Aminomethyl)-3-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chiral compounds and pharmaceuticals.
Biology: The compound is used in enzyme kinetics and receptor binding studies.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-2-(Aminomethyl)-3-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(Aminomethyl)-3-methylbutan-1-ol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(Aminomethyl)-3-methylbutan-1-ol: The non-chiral version of the compound with similar chemical reactivity but lacking enantioselectivity.
Uniqueness
(S)-2-(Aminomethyl)-3-methylbutan-1-ol hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity in various applications. The presence of the chiral center allows for the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and fine chemicals .
Propriétés
Formule moléculaire |
C6H16ClNO |
|---|---|
Poids moléculaire |
153.65 g/mol |
Nom IUPAC |
(2S)-2-(aminomethyl)-3-methylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2)6(3-7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m0./s1 |
Clé InChI |
RBJQQOPPUARYEC-RGMNGODLSA-N |
SMILES isomérique |
CC(C)[C@@H](CN)CO.Cl |
SMILES canonique |
CC(C)C(CN)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12988171.png)
![7-Fluoro-4-methyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12988179.png)
![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one hydroChloride](/img/structure/B12988183.png)
![tert-Butyl 2-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B12988185.png)
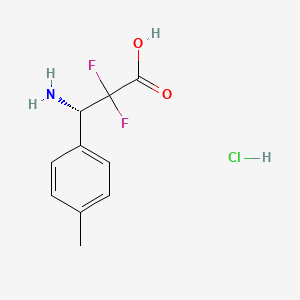
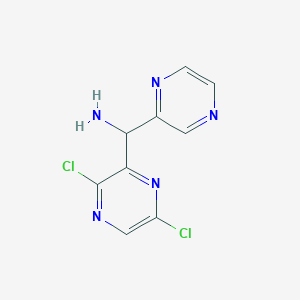
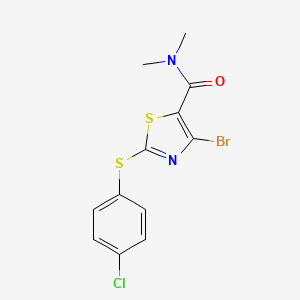
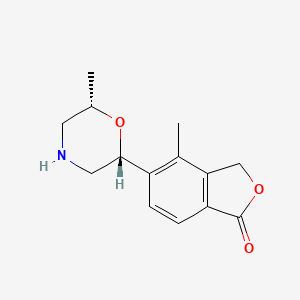
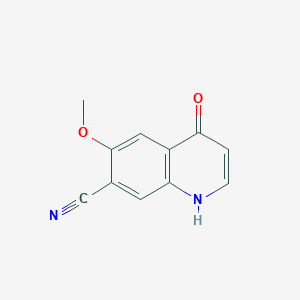
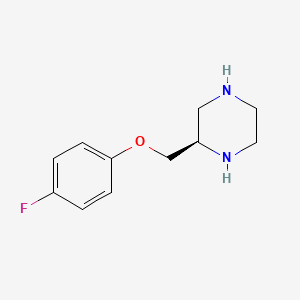
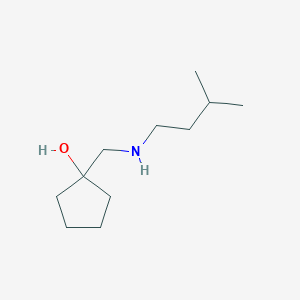
![4-chloro-N-cyclopropyl-3-{[1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl]amino}benzamide](/img/structure/B12988241.png)

